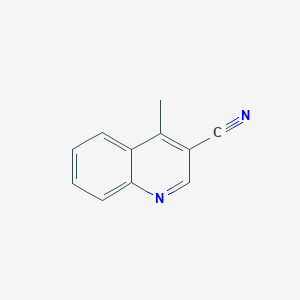
4-Methyl-quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C11H8N2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Properties
4-Methyl-quinoline-3-carbonitrile derivatives have shown promise as anticancer agents. A study highlighted the synthesis of new derivatives that act as irreversible inhibitors of the human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) kinases. These compounds demonstrated enhanced activity against HER-2 positive cancer cells compared to existing EGFR inhibitors, suggesting a potential role in targeted cancer therapies .
Anti-Chagas Disease Activity
Research has also focused on the synthesis of quinoline-3-carbonitrile analogs for the treatment of Chagas disease. In vitro studies indicated that certain derivatives exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, outperforming traditional treatments like nifurtimox and benznidazole. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound derivatives and biological targets. These studies help elucidate the mechanisms by which these compounds exert their biological effects, guiding further optimization for improved potency and selectivity .
Synthesis and Structural Variations
The synthesis of this compound involves various methodologies, including multicomponent reactions that allow for the efficient generation of diverse analogs. For instance, one approach utilized a sequential reaction involving aromatic aldehydes, malononitrile, and other reagents to produce a range of methoxy-substituted quinoline derivatives with enhanced biological activities .
| Synthesis Method | Key Reagents | Outcome |
|---|---|---|
| Multicomponent Reaction | Aromatic aldehydes, malononitrile | High yield of methoxy-substituted derivatives |
| Acylation Method | Unsaturated acid chlorides | Production of HER-2 kinase inhibitors |
| Amination Reaction | Bicyclic anilines | Synthesis of potent anticancer agents |
Case Studies
Case Study 1: HER-2 Inhibitors
A series of 6,7-disubstituted derivatives were synthesized and evaluated for their inhibitory effects on HER-2 kinase. The results indicated that specific modifications at the 6 and 7 positions significantly enhanced inhibitory activity, positioning these compounds as potential candidates for further development in cancer therapy .
Case Study 2: Anti-Chagas Activity
The evaluation of quinoline derivatives against T. cruzi revealed that certain compounds not only inhibited the growth of trypomastigotes but also displayed favorable ADME/Tox profiles. This study underscores the potential for these compounds in developing new treatments for neglected tropical diseases .
Propiedades
Fórmula molecular |
C11H8N2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
4-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-9(6-12)7-13-11-5-3-2-4-10(8)11/h2-5,7H,1H3 |
Clave InChI |
LSOYEGOKGZKPCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC2=CC=CC=C12)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















